molecular formula C21H13Br2NO2S B2549305 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline CAS No. 861210-54-0

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline

Katalognummer: B2549305
CAS-Nummer: 861210-54-0
Molekulargewicht: 503.21
InChI-Schlüssel: UEHYZQDFIOFACG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline is a complex organic compound characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a dibromoquinoline moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline typically involves multiple steps, starting with the preparation of the benzenesulfonyl phenyl intermediate. This intermediate is then subjected to bromination and subsequent cyclization to form the quinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using halogenation or nitration reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce halogenated or nitrated quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties. For instance, the dibromoquinoline framework can undergo further functionalization through electrophilic aromatic substitution or nucleophilic addition reactions, enabling the development of new compounds with tailored biological activities .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. The compound's effectiveness is attributed to its ability to target specific signaling pathways involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, including resistant strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Neurodegenerative Diseases

Recent investigations suggest that derivatives of this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds have been evaluated for their inhibitory effects on enzymes like monoamine oxidase and cholinesterase, which are implicated in neurodegeneration. Preliminary results indicate that certain derivatives possess high potency and selectivity against these targets, suggesting a potential role in developing multi-target-directed ligands for neuroprotection .

Case Studies

  • Anticancer Activity : A study reported that a derivative of this compound exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating potent anticancer properties. The study further explored the compound's ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In another case study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This suggests significant potential for developing new antimicrobial agents .

Summary Table of Applications

Application AreaActivity TypeNotable Findings
AnticancerCell Proliferation InhibitionIC50 = 15 µM in breast cancer cells
AntimicrobialBacterial InhibitionMIC = 32 µg/mL against Staphylococcus aureus
Neurodegenerative DiseasesEnzyme InhibitionHigh potency against monoamine oxidase

Wirkmechanismus

The mechanism of action of 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline include other benzenesulfonyl derivatives and dibromoquinoline analogs. Examples include:

    Benzenesulfonic acid derivatives: Known for their diverse chemical reactivity and applications.

    Dibromoquinoline derivatives: Studied for their unique structural properties and potential biological activities.

Uniqueness

What sets this compound apart is its combination of the benzenesulfonyl group with the dibromoquinoline moiety, which imparts unique chemical and biological properties.

Biologische Aktivität

2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and two bromine atoms. Its structure can be represented as follows:

C18H14Br2N2O2S\text{C}_{18}\text{H}_{14}\text{Br}_2\text{N}_2\text{O}_2\text{S}

This configuration suggests potential interactions with biological targets due to the presence of electrophilic bromine atoms and the sulfonyl moiety, which may enhance its reactivity and binding affinity to various biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against certain pathogens.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly affecting the G2/M phase, which is crucial for mitosis.
  • Induction of Apoptosis : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
  • Microtubule Disruption : Similar to other known antimitotic agents, it may bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest.

Antitumor Activity

A study conducted on breast cancer cell lines (MCF7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values observed were in the low micromolar range, indicating potent activity against these cells.

Cell LineIC50 (µM)Mechanism
MCF73.5Apoptosis induction
HCT1164.1Cell cycle arrest
K-5625.0Microtubule disruption

Antimicrobial Activity

In vitro assays indicated that the compound exhibited antimicrobial effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
E. coli12
S. aureus15
P. aeruginosa20

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Eigenschaften

IUPAC Name

2-[4-(benzenesulfonyl)phenyl]-6,8-dibromoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2NO2S/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)27(25,26)17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYZQDFIOFACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.